![molecular formula C16H25N3O2 B1271984 tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate CAS No. 206274-24-0](/img/structure/B1271984.png)
tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate” is a chemical compound . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate” can be represented by the InChI code1S/C15H29N3O2/c1-15 (2,3)20-14 (19)18-10-8-17 (9-11-18)12-13-4-6-16-7-5-13/h13,16H,4-12H2,1-3H3
.
Scientific Research Applications
Kinesin Spindle Protein Inhibitors
This compound can be used in the development of Kinesin spindle protein inhibitors . These inhibitors have potential anticancer activity, as they can interfere with the function of kinesin proteins, which are essential for cell division .
GPR119 Agonists
The compound can also be used to develop GPR119 agonists . GPR119 is an orphan G-protein coupled receptor that is a potential target for the treatment of type II diabetes .
Pim-1 Inhibitors
“1-N-Boc-4-(4-pyridylmethylamino)piperidine” can be used in the synthesis of Pim-1 inhibitors . Pim-1 is a type of kinase, and inhibitors of this protein have potential applications in cancer treatment .
Aspartic Acid Protease Inhibitors
This compound can be used to develop aspartic acid protease inhibitors . These inhibitors can be used in the treatment of diseases such as HIV and hypertension .
Enantioselective Synthesis
The compound can be used as a reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines . This process is important in the production of various pharmaceuticals .
PROTAC Development
The compound can be used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins .
properties
IUPAC Name |
tert-butyl 4-(pyridin-4-ylmethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-12-13-4-8-17-9-5-13/h4-5,8-9,14,18H,6-7,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEICFWHRVQJAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375503 |
Source
|
Record name | tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | |
CAS RN |
206274-24-0 |
Source
|
Record name | tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.